molecular formula C14H11FO4S B6409135 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261935-67-4

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409135
CAS RN: 1261935-67-4
M. Wt: 294.30 g/mol
InChI Key: LDAFLULPQFINMY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid (3F4MSPB) is an aromatic acid with a wide range of applications in the fields of chemistry and biochemistry. It is a white to yellow-white crystalline solid with a molecular formula of C9H8O4S and a molecular weight of 204.22 g/mol. 3F4MSPB is soluble in water and organic solvents and has a melting point of 140-142°C. It is a useful reagent for the synthesis of a variety of organic compounds and is used in biochemical and physiological research.

Mechanism of Action

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% has been found to act as a proton acceptor, allowing for the transfer of protons from one molecule to another. This process is known as proton transfer and is essential for many biochemical and physiological processes. 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% can also act as a catalyst for the conversion of organic compounds into other compounds.
Biochemical and Physiological Effects
3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition of cyclooxygenase can lead to the reduction of inflammation and pain. 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% has also been found to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% has several advantages when used in laboratory experiments. It is relatively stable, has a high solubility in organic solvents, and can be synthesized easily. However, the compound is also toxic and should be handled with care. It should also be stored in a cool, dry place and away from sources of heat or light.

Future Directions

There are several potential future directions for research involving 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95%. These include further exploration of its biochemical and physiological effects, as well as its potential for use in drug development. Additionally, further research could be conducted into its use as a catalyst in organic synthesis and its ability to act as a proton acceptor. Finally, further studies could be conducted into its potential applications in the field of fluorescent compounds.

Synthesis Methods

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized from the reaction of 4-fluorobenzoic acid and 3-methylsulfonylphenylmagnesium bromide. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction yields a white solid which is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of drugs. It has also been used as a reagent in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. 3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% is also used in the synthesis of fluorescent compounds and other organic compounds.

properties

IUPAC Name

3-fluoro-4-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)11-4-2-3-9(7-11)12-6-5-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAFLULPQFINMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691619
Record name 2-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid

CAS RN

1261935-67-4
Record name 2-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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